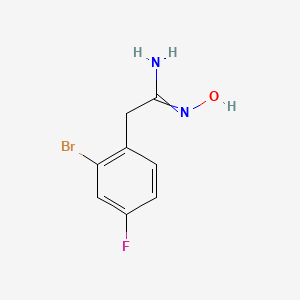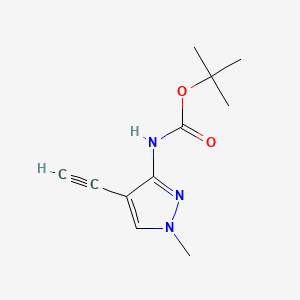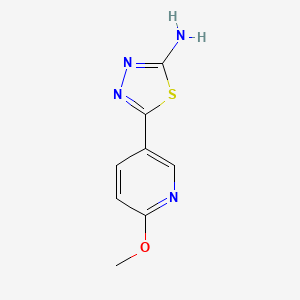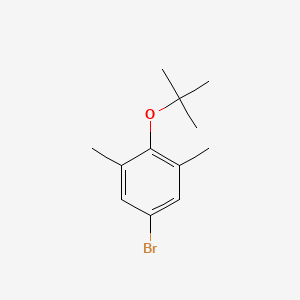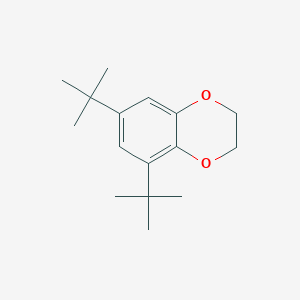
5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of dioxines It is characterized by the presence of two tert-butyl groups at positions 5 and 7, and a dioxine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with pyrocatechol under alkaline catalysis conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxine ring.
Industrial Production Methods
While specific industrial production methods for 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxine ring to a dihydro form.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted dioxines with different functional groups.
科学研究应用
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving redox reactions and the modulation of cellular signaling processes. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
相似化合物的比较
Similar Compounds
5,8-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine-6,7-dione: A similar compound with additional ketone groups.
6,9-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxepine-7,8-dione: A related compound with an extended dioxepine ring.
1,4-Di-tert-butyl-dibenzo[b,e][1,4]dioxine-2,3-dione: Another derivative with a dibenzo structure.
Uniqueness
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern and the stability conferred by the tert-butyl groups. This makes it particularly useful in applications requiring stable and reactive intermediates.
属性
CAS 编号 |
110851-10-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
5,7-ditert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h9-10H,7-8H2,1-6H3 |
InChI 键 |
XDVJFBQSGVQSKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OCCO2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


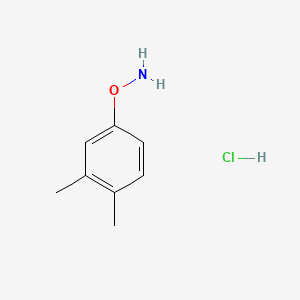

![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
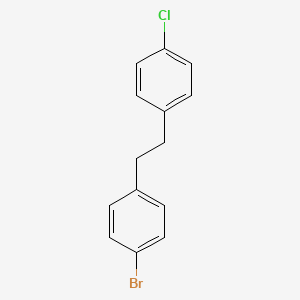
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
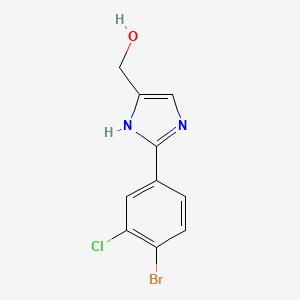
![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
